molecular formula C4H12ClNO3S B2422748 (2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride CAS No. 2490322-84-2

(2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride

Cat. No.: B2422748
CAS No.: 2490322-84-2
M. Wt: 189.65
InChI Key: GESKBLYETLZNDS-PGMHMLKASA-N
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Description

(2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2R) configuration. This compound is characterized by the presence of an amino group, a methylsulfonyl group, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

(2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a pharmaceutical intermediate for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chiral precursor to ensure the (2R) configuration.

    Reaction Conditions: The reaction conditions often include the use of solvents like methanol or ethanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product quality is common to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary amines.

Mechanism of Action

The mechanism by which (2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds, while the methylsulfonyl group can participate in electrostatic interactions, influencing the activity of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride: The enantiomer of the compound with different stereochemistry.

    2-Amino-3-methylsulfonylpropan-1-ol: Without the hydrochloride salt form.

    3-Amino-2-methylsulfonylpropan-1-ol: A positional isomer with different functional group placement.

Uniqueness

(2R)-2-Amino-3-methylsulfonylpropan-1-ol;hydrochloride is unique due to its specific (2R) configuration, which can impart distinct biological activity and chemical reactivity compared to its enantiomers and isomers.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2R)-2-amino-3-methylsulfonylpropan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S.ClH/c1-9(7,8)3-4(5)2-6;/h4,6H,2-3,5H2,1H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESKBLYETLZNDS-PGMHMLKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC(CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C[C@@H](CO)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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